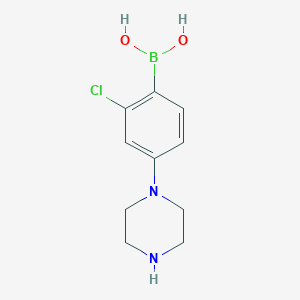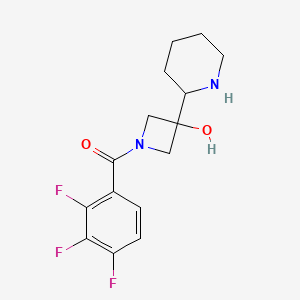![molecular formula C26H26O4 B14068306 Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- CAS No. 100678-04-4](/img/structure/B14068306.png)
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C26H26O4 . This compound is characterized by the presence of two ethenyl groups and two methoxyphenoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- typically involves a multi-step process. One common method is through the nucleophilic aromatic substitution reaction . This involves the reaction of a benzene derivative with ethenyl and methoxyphenoxy groups under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the production of polymers and advanced materials.
作用机制
The mechanism of action of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenyl and methoxyphenoxy groups can participate in π-π stacking interactions and hydrogen bonding , influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
相似化合物的比较
- Benzene, 1,4-dimethoxy-2-methyl-
- 1,4-Benzenedithiol, S,S’-dimethyl-
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
Uniqueness: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is unique due to the presence of both ethenyl and methoxyphenoxy groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
100678-04-4 |
|---|---|
分子式 |
C26H26O4 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-ethenyl-1-[[4-[(4-ethenyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-5-19-11-13-23(25(15-19)27-3)29-17-21-7-9-22(10-8-21)18-30-24-14-12-20(6-2)16-26(24)28-4/h5-16H,1-2,17-18H2,3-4H3 |
InChI 键 |
ATZPIDJMIRDLBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




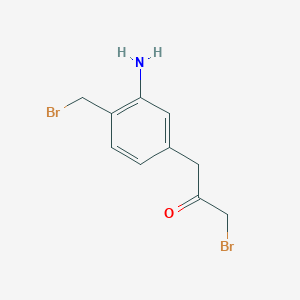
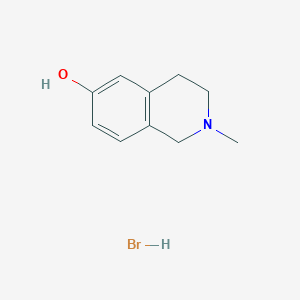
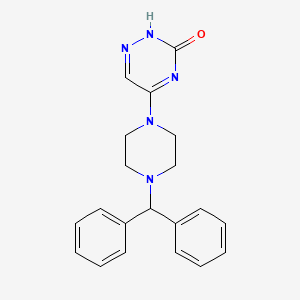
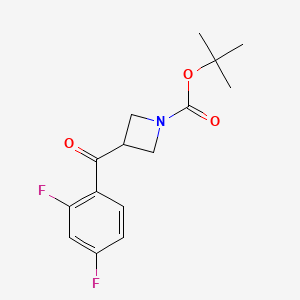
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
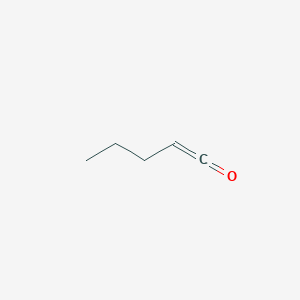
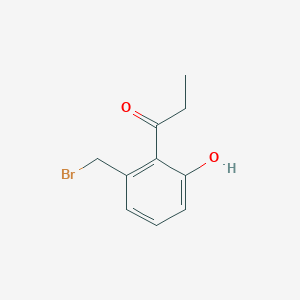

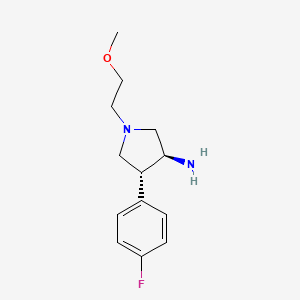
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
